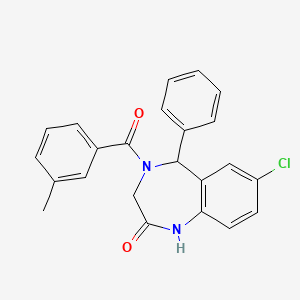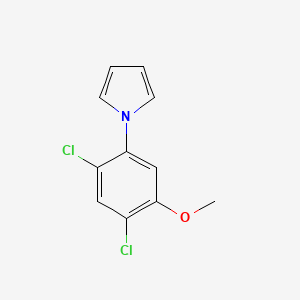
1-(2,4-二氯-5-甲氧基苯基)-1H-吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2,4-dichloro-5-methoxyphenyl group
科学研究应用
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
作用机制
Target of Action
The primary targets of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole are the Src and ABL tyrosine kinases . These kinases are non-receptor protein tyrosine kinases that play a crucial role in signaling pathways promoting tumor growth and progression .
Mode of Action
1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole interacts with its targets, the Src and ABL tyrosine kinases, by competitively inhibiting their activity . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in tumor growth and progression .
Biochemical Pathways
The inhibition of Src and ABL tyrosine kinases by 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by CYP3A4 . The properties of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole and its metabolites, including their solubility and permeability, can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole include the inhibition of the activity of Src and ABL tyrosine kinases, leading to the disruption of signaling pathways involved in tumor growth and progression. This can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. These factors can include the pH of the environment, the presence of other substances, and the temperature. For instance, changes in pH can affect the ionization state of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, potentially influencing its solubility and permeability, and thus its bioavailability .
准备方法
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloro-5-methoxybenzaldehyde.
Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine, such as pyrrole, in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives.
相似化合物的比较
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methoxyphenyl)-2H-pyrrole: This compound has a similar structure but differs in the position of the pyrrole ring, affecting its reactivity and biological activity.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: This compound shares the same phenyl group but has a methanesulfonate group instead of a pyrrole ring, leading to different chemical properties and applications.
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one: This compound has an ethanone group instead of a pyrrole ring, resulting in distinct reactivity and uses.
The uniqueness of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole lies in its specific substitution pattern and the presence of the pyrrole ring, which confer unique chemical and biological properties.
属性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLFZWHCHKJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
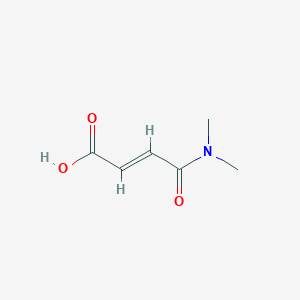
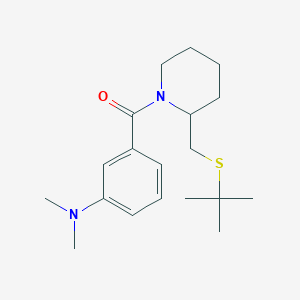

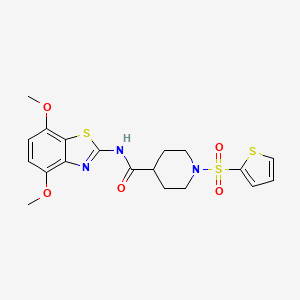
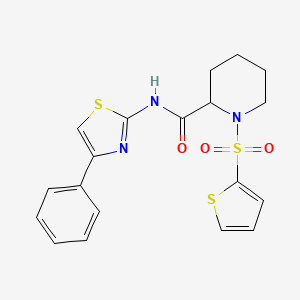
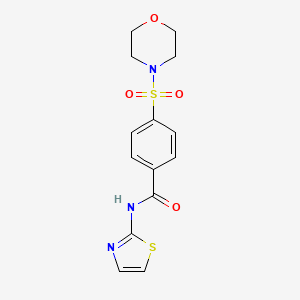

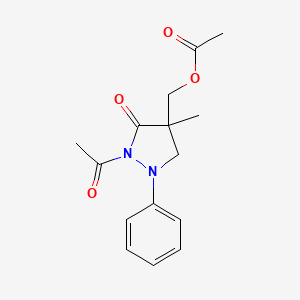
![N-[(2-chlorophenyl)methyl]-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2596261.png)

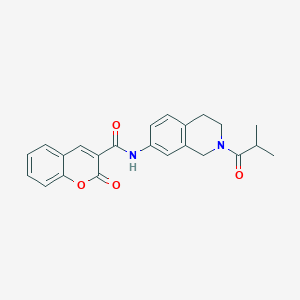
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2596269.png)
